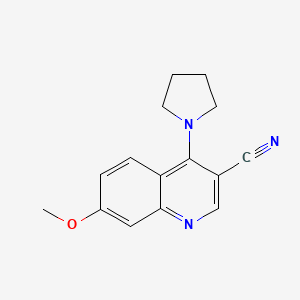

7-Methoxy-4-pyrrolidin-1-ylquinoline-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “7-Methoxy-4-pyrrolidin-1-ylquinoline-3-carbonitrile” is a chemical compound used in diverse scientific research. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Molecular Structure Analysis

The pyrrolidine ring in the molecule contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis

While specific chemical reactions involving “7-Methoxy-4-pyrrolidin-1-ylquinoline-3-carbonitrile” were not found, pyrrolidine derivatives are known to be involved in a wide range of chemical reactions .Wissenschaftliche Forschungsanwendungen

- Researchers have explored the anticancer potential of 7-Methoxy-4-pyrrolidin-1-ylquinoline-3-carbonitrile due to its unique structure. It may inhibit specific cancer-related enzymes or pathways, making it a promising lead for drug development .

- The quinoline moiety in this compound has been associated with anti-inflammatory effects. Scientists have investigated its ability to modulate inflammatory responses, potentially leading to novel anti-inflammatory drugs .

- Quinoline derivatives often exhibit antimicrobial properties. Researchers have studied 7-Methoxy-4-pyrrolidin-1-ylquinoline-3-carbonitrile for its antibacterial and antifungal activities, aiming to combat infectious diseases .

- The pyrrolidine ring contributes to the compound’s three-dimensional shape, which can influence interactions with biological targets. Investigations have focused on its neuroprotective potential, especially in neurodegenerative diseases .

- The nitrile group in 7-Methoxy-4-pyrrolidin-1-ylquinoline-3-carbonitrile suggests possible enzyme inhibition. Researchers have explored its interaction with specific enzymes, such as kinases or proteases, to understand its mechanism of action .

- Beyond its biological applications, scientists have developed efficient synthetic routes to access this compound. Techniques like microwave-assisted organic synthesis (MAOS) have been employed to improve synthetic efficiency .

Anticancer Properties

Anti-Inflammatory Activity

Antimicrobial Applications

Neuroprotective Effects

Enzyme Inhibition

Synthetic Methodology

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

7-methoxy-4-pyrrolidin-1-ylquinoline-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O/c1-19-12-4-5-13-14(8-12)17-10-11(9-16)15(13)18-6-2-3-7-18/h4-5,8,10H,2-3,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBOZMBNFKPYLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=C(C(=C2C=C1)N3CCCC3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methoxy-4-pyrrolidin-1-ylquinoline-3-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(diphenylmethylene)-2-[4-(2-fluorophenyl)piperazino]acetohydrazide](/img/structure/B2406035.png)

![2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2406040.png)

![2-{[(5-Bromo-2-pyridinyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B2406042.png)

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2406046.png)

![(E)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2406047.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-benzothiazol-2-amine](/img/structure/B2406054.png)

![N-(4-fluorophenyl)-2-[4-(2-methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2406055.png)